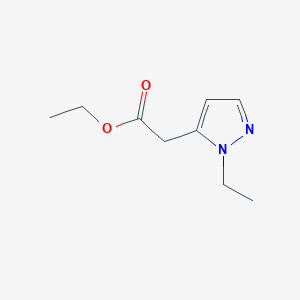

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

Descripción

Significance of the Pyrazole (B372694) Heterocycle in Contemporary Organic Chemistry

The pyrazole nucleus is a privileged scaffold in modern chemistry due to its unique structural and electronic properties. orientjchem.org It is an aromatic, five-membered heterocycle with a planar structure. nih.gov The ring system contains two nitrogen atoms: one, akin to pyrrole, is acidic and has a lone pair contributing to the aromatic system, while the adjacent nitrogen, similar to pyridine, is basic and has its lone pair in an sp² orbital, available for protonation or coordination. nih.gov This amphoteric nature, combined with multiple sites for substitution, makes the pyrazole ring a versatile component in molecular design. Its derivatives are prominent in pharmaceuticals and agrochemicals. orientjchem.orgnih.gov

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the name "pyrazole" to this class of compounds. uni.lu His work, which included the synthesis of the pyrazolone (B3327878) drug Antipyrine, was a landmark that spurred significant interest in these heterocycles. nih.gov Knorr developed a key synthetic method, now known as the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govscbt.combldpharm.com This versatile reaction can produce a variety of substituted pyrazoles and remains a cornerstone of heterocyclic synthesis. scbt.comresearchgate.net

Another foundational method was developed in 1898 by Hans von Pechmann, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. uni.lu The discovery of pyrazoles in nature, long thought to be purely synthetic, further validated their importance. Key findings include the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. uni.lu These historical syntheses and discoveries established the fundamental routes to the pyrazole core and highlighted its biological relevance, paving the way for extensive research. nih.gov

The pyrazole scaffold is a highly valuable building block in the synthesis of more complex molecules, largely due to its chemical stability and the diverse reactivity of its ring atoms. mdpi.com Chemists can functionalize the pyrazole ring through various reactions, using it as a starting point for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles. uni.lumdpi.comchemtube3d.com

The utility of pyrazoles is evident in the agrochemical industry, where they form the core of many herbicides, insecticides, and fungicides. scbt.com In medicinal chemistry, the pyrazole motif is present in numerous drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer agents. scbt.commdpi.com The ability to regioselectively introduce substituents at different positions on the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity. acs.org For instance, acyl pyrazoles can serve as mild acylating agents, useful in complex multi-step syntheses such as peptide synthesis. researchgate.net

Structural Characteristics of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate within the Pyrazole Class

Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is a disubstituted pyrazole derivative. Its structure is defined by an ethyl group attached to the N1 position of the pyrazole ring and an ethyl acetate (B1210297) group linked to the C5 position via a methylene (B1212753) (-CH2-) bridge.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 183.22 g/mol (Calculated) |

| IUPAC Name | ethyl 2-(1-ethyl-1H-pyrazol-5-yl)acetate |

Table 1: Physicochemical Data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate.

The 1-Ethyl-1H-pyrazol-5-yl moiety dictates the core chemical character of the molecule. The pyrazole ring itself is an electron-rich aromatic system. The substituent at the N1 position, an ethyl group, is a simple alkyl group that acts as a weak electron-donating group through an inductive effect. The alkylation occurs regioselectively at the N1 position, a common outcome in the synthesis of N-alkyl pyrazoles. mdpi.comlibretexts.org

The second substituent, the ethyl acetate group, is attached at the C5 position. This position is one of the two carbon atoms adjacent to the nitrogen atoms. The ester functionality is known to be electron-withdrawing. However, its connection to the ring via a flexible methylene (-CH2-) spacer means its electronic influence on the pyrazole's aromatic system is primarily inductive rather than through resonance. The presence of these two distinct substituents—an electron-donating alkyl group at N1 and an inductively withdrawing group at C5—creates a specific electronic environment within the heterocyclic ring.

The conformational flexibility of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate arises from the free rotation around several single bonds. The key areas of rotation are the N1-C(ethyl) bond, the C5-C(methylene) bond, and the bonds within the ethyl acetate side chain.

Following the principles of conformational analysis, the ethyl group at N1 will preferentially adopt a staggered conformation to minimize torsional strain between its hydrogen atoms and the atoms of the pyrazole ring. khanacademy.org Similarly, rotation around the C-C and C-O single bonds of the ethyl acetate moiety will favor conformations that reduce steric hindrance.

A significant conformational question is the orientation of the entire ethyl acetate group relative to the plane of the pyrazole ring. Rotation around the C5-CH2 bond will determine the spatial relationship between the ester and the heterocycle. The molecule will likely exist as a mixture of conformers at room temperature, with the most stable conformer being the one that minimizes steric clashes between the bulky ethyl acetate group and the N1-ethyl group. youtube.com In some substituted pyrazoles, intramolecular hydrogen bonding can stabilize certain conformations, though this is not a primary factor in this specific molecule, which lacks strong hydrogen bond donors.

From an electronic standpoint, the pyrazole ring is aromatic, with a delocalized π-electron system. nih.gov The N1-ethyl group slightly increases the electron density of the ring, while the C5-acetic acid ethyl ester group inductively withdraws electron density. This push-pull electronic arrangement influences the reactivity of the various positions on the pyrazole ring.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-ethylpyrazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-11-8(5-6-10-11)7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXGHJRNTOBPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Ethyl 1 Ethyl 1h Pyrazol 5 Yl Acetate and Its Structural Congeners

Convergent and Divergent Synthesis of the 1-Ethyl-1H-pyrazole Core

The construction of the 1-ethyl-1H-pyrazole nucleus can be approached through convergent or divergent strategies, allowing for flexibility in accessing the target molecule and its analogs. nih.govnih.govrsc.org A convergent synthesis would involve the preparation of key fragments of the molecule separately before their final assembly. For instance, a pre-functionalized hydrazine (B178648) and a suitable three-carbon component could be coupled in a late-stage cyclization. Conversely, a divergent approach would build a common pyrazole (B372694) intermediate, which could then be selectively functionalized at different positions. rsc.org For example, a pyrazole with a handle for N-alkylation and another for side-chain introduction could be synthesized and then elaborated in separate subsequent steps to produce a library of related compounds. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and the need for structural diversity. rsc.orgmdpi.com

Cycloaddition Reactions for Pyrazole Ring Formation

Cycloaddition reactions represent a powerful and atom-economical method for constructing the five-membered pyrazole ring. These reactions, particularly [3+2] cycloadditions, involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile) to directly form the heterocyclic core. organic-chemistry.orgnih.gov

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a cornerstone of pyrazole synthesis. chim.it Ethyl diazoacetate, a stable and readily available diazo compound, is a common reagent in this context. unisi.itresearchgate.net It can react with terminal or internal alkynes to yield pyrazole carboxylates. nih.govnih.gov The reaction's regioselectivity—determining which nitrogen of the diazo group bonds to which carbon of the alkyne—can be influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne. wikipedia.org

For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne can provide a direct route to pyrazoles bearing an ester functional group, a key feature of the target molecule. nih.gov The subsequent N-ethylation would then complete the synthesis of the core structure. The cycloaddition can be promoted thermally or by using catalysts. researchgate.net Recent advancements focus on performing these reactions under milder, more sustainable conditions, such as in aqueous micellar environments, which can enhance reaction rates and yields. unisi.it

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield | Ref |

| Ethyl Diazoacetate | (E)-3-arylidenechroman-4-ones | Toluene, reflux | Spiro[chromanone-pyrazole] carboxylates | Good | researchgate.net |

| Diazoacetamide | Ethyl propiolate | CH3CN/H2O, ambient temp. | Pyrazole derivative | - | nih.gov |

| Alkyl α-diazoesters | Ynones | Al(OTf)3 catalyst | 4-Substituted pyrazoles | Up to 77% | researchgate.net |

Beyond diazo compounds, other 1,3-dipoles are effective in pyrazole synthesis. Nitrile imines, often generated in situ from hydrazonoyl halides, undergo [3+2] cycloaddition with alkynes or alkyne surrogates to produce tetrasubstituted pyrazoles with high regioselectivity. organic-chemistry.orgnih.gov This method offers a versatile route to complex pyrazole structures. nih.gov

Sydnones, which are mesoionic aromatic compounds, can also participate in [3+2] cycloadditions with alkynes, typically requiring heat to release CO2 and generate the nitrile imine intermediate in situ. nih.govresearchgate.net This approach provides a robust method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.org These alternative cycloaddition strategies expand the toolkit for chemists, allowing access to pyrazole substitution patterns that may be difficult to achieve through other means. nih.gov

Condensation and Cyclization Methodologies

Condensation reactions are the most traditional and widely used methods for pyrazole synthesis, relying on the formation of the ring by joining a hydrazine-containing component with a 1,3-dielectrophile.

The reaction between a hydrazine and a β-keto ester, such as ethyl acetoacetate, is a classic and highly effective method for synthesizing pyrazolones (pyrazolin-5-ones). beilstein-journals.orgresearchgate.netias.ac.in To synthesize Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, one would start with ethylhydrazine and a β-keto ester that already contains the acetate (B1210297) side chain, such as diethyl 3-oxoadipate.

The reaction proceeds via initial condensation between the more nucleophilic nitrogen of ethylhydrazine and one of the carbonyl groups of the β-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the pyrazole ring. ias.ac.inmdpi.com A significant challenge in this synthesis, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, is controlling the regioselectivity. nih.govbeilstein-journals.org The reaction can yield two different regioisomers depending on which carbonyl group undergoes the initial attack. mdpi.com Reaction conditions, such as solvent and pH, can be optimized to favor the desired isomer. researchwithrowan.com Multicomponent reactions, where the β-dicarbonyl compound is generated in situ, have also been developed to streamline the synthesis of polysubstituted pyrazoles. nih.govbeilstein-journals.orgmdpi.comthieme-connect.com

Table 2: Representative Pyrazole Syntheses from Hydrazines and β-Dicarbonyls

| Hydrazine Derivative | β-Dicarbonyl Compound | Conditions | Product Type | Ref |

| Phenylhydrazine | Ethyl acetoacetate | Reflux | 3-Methyl-1-phenyl-5-pyrazolone | researchgate.netrasayanjournal.co.in |

| Hydrazine Hydrate (B1144303) | Ethyl acetoacetate, Aldehyde, Malononitrile | Aqueous medium, Piperidine catalyst | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Hydrazine Hydrate | Diethyl 3-oxoadipate | Acid/Base catalysis | Pyrazole with acetate side chain | mdpi.com |

| Methylhydrazine | β-Ketoesters | Basic conditions | Mixture of regioisomers | beilstein-journals.orgresearchwithrowan.com |

Alternative strategies involve forming an acyclic precursor containing the requisite N-N bond and carbon backbone, followed by a dedicated ring-closing step. One such method is the cyclization of α,β-unsaturated hydrazones. These precursors can be formed by condensing an α,β-unsaturated aldehyde or ketone with a hydrazine. nih.gov Subsequent intramolecular reaction, often promoted by an oxidizing agent to achieve the aromatic pyrazole, closes the ring. nih.govnih.gov

Another approach involves the cyclization of intermediates formed from Michael addition reactions. For example, a Michael addition followed by a reductive cyclization has been used to create fused pyrazolone (B3327878) scaffolds from nitroolefins and pyrazoline-5-one derivatives. nih.govacs.org These multi-step but highly controllable sequences allow for the careful construction of complex molecular architectures centered on the pyrazole core. acs.org

Introduction of the Ethyl Acetate Side Chain at the Pyrazole C-5 Position

The installation of an ethyl acetate moiety at the C-5 position of the pyrazole core is a critical step in the synthesis of the target molecule. This can be achieved through several synthetic routes, primarily involving alkylation reactions or functional group interconversions.

Alkylation Reactions of Pyrazole Derivatives with Ethyl Haloacetates (e.g., ethyl bromoacetate, ethyl chloroacetate)

A common and direct method for introducing the ethyl acetate side chain is through the N-alkylation of a suitable pyrazole precursor with an ethyl haloacetate. This reaction typically involves the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

For instance, the reaction of a pyrazole with ethyl chloroacetate in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile can yield the desired C-5 substituted product. One study describes the synthesis of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, which is then reacted with ethyl chloroacetate and potassium carbonate in acetonitrile under reflux conditions to yield the N-alkylated product. nih.gov Similarly, the reaction of 3-amino-2-tosyl-2,5-dihydro-1H-pyrazol-5-one with ethyl bromoacetate in dry N,N-dimethylformamide with anhydrous potassium carbonate at room temperature has been reported to produce the N-alkylated product. nih.gov

The choice of the haloacetate (bromo- or chloro-) can influence the reaction rate, with ethyl bromoacetate generally being more reactive than ethyl chloroacetate. The selection of the base and solvent system is also crucial for optimizing the reaction conditions and minimizing side reactions.

Functional Group Interconversions for Acetate Moiety Introduction

An alternative approach to introducing the acetate moiety involves the transformation of a pre-existing functional group at the C-5 position. This multi-step process offers flexibility, particularly when direct alkylation is challenging or leads to undesirable side products.

One possible synthetic route could begin with a C-5 functionalized pyrazole, such as one bearing a hydroxymethyl or a formyl group. The hydroxymethyl group can be converted to a halomethyl group, which can then undergo nucleophilic substitution with a cyanide source, followed by hydrolysis and esterification to yield the ethyl acetate side chain. Alternatively, a C-5 formyl group could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate reagent to introduce the two-carbon acetate precursor, which can then be further manipulated.

For example, a related transformation involves the thermolysis of an o-azidonitro pyrazole derivative in acetic acid, which unexpectedly leads to the formation of a methyl acetate group at the C-3 position, demonstrating a formal C-H acetoxylation. mdpi.com While not a direct method for C-5 functionalization, this highlights the potential for creative functional group interconversions in pyrazole chemistry.

N-Alkylation to Install the 1-Ethyl Group

The introduction of the ethyl group at the N-1 position of the pyrazole ring is a pivotal step that significantly influences the biological properties of the final compound. Achieving regioselective N-alkylation is a well-documented challenge in pyrazole synthesis due to the presence of two reactive nitrogen atoms.

Selective N-Alkylation Strategies for 1-Ethyl-1H-pyrazole Formation

Several strategies have been developed to achieve selective N-alkylation of pyrazoles. The choice of alkylating agent, reaction conditions, and the nature of substituents on the pyrazole ring all play a role in determining the regiochemical outcome. acs.orgresearchgate.net

One common approach involves the use of alkyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base. The regioselectivity of this reaction can be influenced by steric hindrance. For pyrazoles with a bulky substituent at the C-3 or C-5 position, the alkylation tends to occur at the less sterically hindered nitrogen atom. mdpi.com

Enzymatic methods have also emerged as a powerful tool for highly selective N-alkylation. Engineered enzymes, such as modified methyltransferases, have been shown to catalyze the ethylation of pyrazoles with high regioselectivity (>98%) using iodoethane or bromoethane as the ethyl source in a two-enzyme cascade system. thieme-connect.comresearchgate.netnih.gov This biocatalytic approach offers an environmentally friendly alternative to traditional chemical methods.

Another strategy involves the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis. This method provides good yields for N-alkyl pyrazoles and the regioselectivity is primarily controlled by steric effects, favoring alkylation at the less hindered nitrogen. mdpi.comsemanticscholar.org

| Method | Alkylating Agent | Catalyst/Conditions | Regioselectivity | Reference(s) |

| Chemical Alkylation | Ethyl iodide/bromide | Base (e.g., K2CO3) | Dependent on sterics | acs.orgresearchgate.netmdpi.com |

| Enzymatic Alkylation | Iodoethane/Bromoethane | Engineered Methyltransferase | >98% for 1-ethyl isomer | thieme-connect.comresearchgate.netnih.gov |

| Acid-Catalyzed Alkylation | Ethyl trichloroacetimidate | Brønsted Acid (e.g., CSA) | Sterically controlled | mdpi.comsemanticscholar.org |

Regiochemical Control in Pyrazole N-Substitution

The control of regioselectivity in the N-substitution of pyrazoles is a subject of extensive research. The outcome of the reaction, yielding either the N-1 or N-2 isomer, is influenced by a combination of electronic and steric factors of the substituents on the pyrazole ring, as well as the reaction conditions. acs.orgresearchgate.net

A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions using K2CO3 in DMSO has demonstrated that regioselective N1-alkylation can be achieved. acs.org The regioselectivity in these cases is often justified by DFT calculations. acs.org

For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained. For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yielded a 2.5:1 ratio of the two possible regioisomers, with the major product being the one where alkylation occurred at the less sterically hindered nitrogen. mdpi.com The use of directing groups or specific catalysts can enhance the formation of the desired isomer. Borinic acid has been reported as a catalyst for the regioselective N-alkylation of azoles. dntb.gov.ua Furthermore, strategic atom replacement from isothiazoles has been presented as a novel approach to overcome selectivity challenges in pyrazole N-functionalization. nih.gov

Purification and Isolation Techniques for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

Following the synthesis, the purification of ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is essential to obtain a compound of high purity for subsequent applications. Common purification techniques include column chromatography, distillation, and crystallization.

Column chromatography on silica gel is a widely used method for separating the desired product from unreacted starting materials, reagents, and any side products. rsc.org The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is critical for achieving good separation.

Distillation can be an effective method for purifying liquid products, especially if there is a significant difference in the boiling points of the components in the reaction mixture. For ethyl acetate and related esters, purification often involves distillation, sometimes in combination with an extraction process to remove impurities. mdpi.com

Crystallization is a powerful technique for purifying solid compounds. If ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is a solid, it can be recrystallized from a suitable solvent or solvent mixture to obtain highly pure crystals. For example, a related pyrazole derivative was purified by recrystallization from ethyl acetate. nih.gov A purification method for a similar pyrazole ethyl ester involved reaction with an alkaline compound in a polar solvent, followed by cooling, crystallization, and filtration, achieving a purity of over 99%. google.com

The choice of purification method will depend on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present. Often, a combination of these techniques is employed to achieve the desired level of purity.

Chemical Reactivity and Transformation Pathways of Ethyl 1 Ethyl 1h Pyrazol 5 Yl Acetate

Reactions Involving the Ester Functionality

The ethyl acetate (B1210297) side chain is a primary site for chemical modification, enabling access to a variety of other functional groups through well-established organic reactions.

Hydrolysis and Transesterification Reactions

The ester group of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate can be readily cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, (1-ethyl-1H-pyrazol-5-yl)acetic acid. Alkaline hydrolysis, typically employing a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method for this transformation. encyclopedia.pub This saponification process proceeds via nucleophilic acyl substitution to give the carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid product.

Transesterification, the conversion of one ester into another, is also a feasible transformation. For instance, reacting Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group. This equilibrium-driven reaction can be pushed toward the desired product by using the new alcohol as the solvent. A related transformation, methanolysis, has been observed in similar pyrazole (B372694) systems, where a trichloromethyl group is converted to a methyl carboxylate. acs.org

Reduction to Corresponding Alcohol Derivatives (e.g., 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol)

The ester functionality can be reduced to the primary alcohol, 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily reducing esters to alcohols. masterorganicchemistry.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. ic.ac.uk The mechanism involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alcohol. masterorganicchemistry.com

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed. While NaBH₄ is generally less reactive towards esters than aldehydes or ketones, its reactivity can be enhanced by using it in conjunction with an alcohol like methanol. psu.eduyoutube.comyoutube.com This system has been shown to successfully reduce various aromatic esters to their corresponding alcohols. psu.edu Studies on related pyrazole derivatives have also utilized sodium borohydride for the reduction of carbonyl groups. researchgate.net

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | Anhydrous, 0°C to reflux | 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol |

| Sodium Borohydride (NaBH₄) | Methanol/THF | Reflux | 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol |

Formation of Carboxylic Acid, Amides, and Hydrazides (e.g., acetohydrazides)

In addition to hydrolysis yielding the carboxylic acid, the ester group serves as a precursor for the synthesis of amides and hydrazides through nucleophilic acyl substitution.

Carboxylic Acid: As detailed in section 3.1.1, hydrolysis provides (1-ethyl-1H-pyrazol-5-yl)acetic acid, a key intermediate for further derivatization.

Amides: The reaction of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate with primary or secondary amines leads to the formation of the corresponding N-substituted 2-(1-ethyl-1H-pyrazol-5-yl)acetamides. This aminolysis is often carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. The ethoxy group of the ester is displaced by the amine nucleophile.

Hydrazides: A particularly useful transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to produce 2-(1-ethyl-1H-pyrazol-5-yl)acetohydrazide. This reaction is typically performed by refluxing the ester with hydrazine hydrate in an alcoholic solvent such as ethanol. psu.edu These hydrazide derivatives are valuable intermediates in medicinal chemistry, often used for the synthesis of more complex heterocyclic systems.

| Nucleophile | Reagent | Solvent | Product Class | Example Product |

| Water | H₃O⁺ or OH⁻ | Water/Alcohol | Carboxylic Acid | (1-ethyl-1H-pyrazol-5-yl)acetic acid |

| Amine | R¹R²NH | Ethanol or neat | Amide | N-substituted 2-(1-ethyl-1H-pyrazol-5-yl)acetamide |

| Hydrazine | N₂H₄·H₂O | Ethanol | Hydrazide | 2-(1-ethyl-1H-pyrazol-5-yl)acetohydrazide |

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring System

The pyrazole ring itself is aromatic and can undergo substitution reactions, while the side chain at the C-5 position exhibits its own unique reactivity.

Aromatic Substitution Patterns on the Pyrazole Nucleus

The pyrazole ring is susceptible to electrophilic aromatic substitution (EAS). The position of substitution is dictated by the electronic properties of the substituents on the ring. In 1-substituted pyrazoles, electrophilic attack generally occurs at the C-4 position. rrbdavc.org This is because the intermediates formed by attack at C-4 are more stable than those formed from attack at the C-3 or C-5 positions, which would place a positive charge on a nitrogen atom, creating an unstable azomethine intermediate. rrbdavc.org

For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, the ring contains two key substituents:

An ethyl group at the N-1 position, which is an activating, ortho-, para- (in this case, C5 and C3) directing group.

An ethyl acetate group at the C-5 position, which is a deactivating, meta- (in this case, C4) directing group due to the electron-withdrawing nature of the carbonyl.

The combined influence of these groups strongly favors electrophilic substitution at the C-4 position. This has been demonstrated in related systems where N-alkylpyrazoles undergo Vilsmeier-Haack formylation, a type of electrophilic substitution, exclusively at the C-4 position. semanticscholar.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to yield the corresponding 4-substituted derivatives of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate.

Reactivity at the C-5 Position of the Pyrazole (e.g., with α-methylene carbonyls)

The reactivity at the C-5 position is primarily associated with the methylene (B1212753) (-CH₂-) group of the ethyl acetate side chain, rather than the pyrazole ring carbon itself. The protons on this methylene carbon are α-protons, positioned between the electron-withdrawing pyrazole ring and the ester carbonyl group. This positioning makes them relatively acidic and susceptible to deprotonation by a suitable base (e.g., sodium ethoxide).

The resulting enolate ion is a potent nucleophile and can participate in various condensation and alkylation reactions. For example, it can undergo a Claisen condensation reaction. libretexts.org In a self-condensation, the enolate of one molecule of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate would attack the carbonyl group of a second molecule, leading to the formation of a β-keto ester after workup. This reactivity is a cornerstone of carbon-carbon bond formation. libretexts.org

Similarly, this enolate can act as a nucleophile in crossed-Claisen condensations with other esters or in alkylation reactions with alkyl halides. This reactivity of the active methylene group has been exploited in the alkylation of related heterocyclic acetates and pyrazolones. researchgate.netresearchgate.net It can also react with α,β-unsaturated carbonyl compounds in a Michael addition reaction.

Rearrangement and Cyclization Phenomena

The structural features of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, namely the pyrazole ring, the N-ethyl substituent, and the ethyl acetate side chain, offer multiple sites for chemical modification and intramolecular reactions. These transformations can lead to the formation of fused heterocyclic systems, which are often scaffolds for biologically active molecules.

Intramolecular Cyclizations Leading to Fused Heterocycles (e.g., pyrazolopyrimidinones, triazolo[1,5-c]pyrimidines)

The synthesis of fused heterocycles from pyrazole precursors is a well-established area of research. While direct experimental data on the cyclization of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is not extensively documented in readily available literature, the reactivity of analogous compounds provides a strong basis for predicting its behavior.

Pyrazolopyrimidinones:

The formation of pyrazolo[1,5-a]pyrimidinones typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent. nih.goveurjchem.comresearchgate.net For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate to serve as a precursor for such a system, it would first need to be converted into a 5-aminopyrazole derivative. This could hypothetically be achieved through a series of functional group transformations.

Subsequently, the resulting 5-amino-1-ethyl-1H-pyrazol-5-yl)acetate could undergo an intramolecular cyclization, or it could be reacted with a suitable one-carbon synthon to construct the pyrimidinone ring.

A plausible synthetic route for the formation of a pyrazolo[1,5-a]pyrimidinone derivative is outlined below:

| Step | Reactant | Reagent | Product | Conditions |

| 1 | Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Ethyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate | Controlled temperature |

| 2 | Ethyl (1-ethyl-4-nitro-1H-pyrazol-5-yl)acetate | Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) | Ethyl (4-amino-1-ethyl-1H-pyrazol-5-yl)acetate | Standard reduction conditions |

| 3 | Ethyl (4-amino-1-ethyl-1H-pyrazol-5-yl)acetate | Formamide or Triethyl orthoformate | A pyrazolo[1,5-a]pyrimidinone derivative | High temperature |

Triazolo[1,5-c]pyrimidines:

The synthesis of triazolo[1,5-c]pyrimidines often proceeds through a Dimroth rearrangement of a cdnsciencepub.comnih.govnih.govtriazolo[4,3-c]pyrimidine intermediate. nih.govbeilstein-journals.orgresearchgate.netbenthamscience.comwikipedia.org The latter is typically formed from a pyrimidinylhydrazone. To utilize Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate in this context, a multi-step synthesis would be necessary to construct the pyrimidine (B1678525) and hydrazone functionalities.

A hypothetical pathway could involve the initial formation of a pyrazolopyrimidine, followed by its conversion to a hydrazinopyrimidine, and subsequent cyclization and rearrangement. The Dimroth rearrangement is a thermally or acid/base-catalyzed isomerization where endocyclic and exocyclic nitrogen atoms switch places. wikipedia.org

The accepted mechanism for the Dimroth rearrangement involves the opening of the pyrimidine ring followed by rotation and re-closure to form the more thermodynamically stable cdnsciencepub.comnih.govnih.govtriazolo[1,5-c]pyrimidine isomer. nih.govbeilstein-journals.org

Mechanistic Investigations of Complex Rearrangement Pathways (e.g., oxoketenimine–imidoyl ketene (B1206846) rearrangement)

While specific mechanistic studies on Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate are not prevalent, the principles of related rearrangements can be applied to understand its potential transformations under specific conditions, such as flash vacuum pyrolysis (FVP). The oxoketenimine–imidoyl ketene rearrangement is a fascinating example of such a transformation. nih.gov

This type of rearrangement involves a 1,3-shift of a substituent between a ketenimine and a ketene functionality. In the context of a pyrazole derivative, a precursor would need to be synthesized that can generate an oxoketenimine or an imidoylketene intermediate.

For instance, a hypothetical derivative of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, such as a pyrazolyl-substituted Meldrum's acid derivative, could serve as a precursor to an imidoylketene upon FVP. This intermediate could then potentially rearrange to an oxoketenimine.

A plausible, albeit hypothetical, mechanistic pathway is presented below:

| Step | Intermediate/Reactant | Transformation | Intermediate/Product | Mechanistic Principle |

| 1 | Pyrazolyl-Meldrum's acid derivative | Flash Vacuum Pyrolysis (FVP) | Imidoylketene | Elimination of acetone (B3395972) and carbon dioxide |

| 2 | Imidoylketene | 1,3-Acyl Migration | Oxoketenimine | beilstein-journals.orgbeilstein-journals.org-Sigmatropic rearrangement |

| 3 | Oxoketenimine | Intramolecular Cyclization | Fused heterocyclic product | Electrocyclization |

Computational studies on similar systems have shown that the migratory aptitude of different groups and the relative energies of the transition states determine the favored reaction pathway. nih.gov The rearrangement of an imidoylketene to an oxoketenimine is a key step in the synthesis of certain fused quinolinones and pyrazolopyrimidinones from triazole precursors via gas-phase pyrolysis. rsc.org These studies suggest that such rearrangements are synthetically viable for constructing complex heterocyclic systems from appropriately substituted precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 1 Ethyl 1h Pyrazol 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR for Proton Environment Analysis

No experimental 1H NMR data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate was found in the searched resources.

Carbon (13C) NMR for Carbon Framework Elucidation

No experimental 13C NMR data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate was found in the searched resources.

Nitrogen (15N) NMR for Heteroatom Characterization

No experimental 15N NMR data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate was found in the searched resources.

Multi-dimensional NMR Techniques (e.g., COSY, TOCSY, HMBC, H2BC, ADEQUATE) for Complete Assignment

No experimental multi-dimensional NMR data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate was found in the searched resources.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate was found in the searched resources.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the pyrazole (B372694) ring, the ethyl groups, and the acetate (B1210297) moiety.

Key expected Raman shifts for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate would include:

Pyrazole Ring Vibrations: The pyrazole ring should give rise to a series of bands. Typically, C=C and C=N stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong and characteristic in Raman spectra, are expected at lower frequencies.

Ethyl Group Vibrations: The two ethyl groups (one on the pyrazole nitrogen and one in the ester) will show characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ range. C-C stretching and CH₂/CH₃ deformation modes will appear at lower wavenumbers.

Ester Group Vibrations: The carbonyl (C=O) stretch of the ethyl acetate group is a strong Raman scatterer and is anticipated to appear around 1730-1750 cm⁻¹. The C-O single bond stretches will be found in the 1000-1300 cm⁻¹ region.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate (C₉H₁₄N₂O₂), the calculated exact mass of the molecular ion [M]⁺ is 182.1055. The protonated molecule [M+H]⁺ would have an exact mass of 183.1133.

The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can differentiate Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate from an isomeric compound with a different arrangement of atoms. The high precision of HRMS data, often to four or more decimal places, provides a high degree of confidence in the assigned molecular formula, which is a fundamental piece of information in structural elucidation nih.govresearchgate.netrsc.org.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a "fingerprint" of a molecule, revealing details about its structural components. The fragmentation of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate under electron ionization (EI) would be expected to follow predictable pathways based on the lability of certain bonds.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement libretexts.org. For pyrazole derivatives, fragmentation often involves cleavage of the substituents from the heterocyclic ring researchgate.net.

Expected fragmentation pathways for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate include:

Loss of the ethoxy group: A prominent peak would be expected at m/z corresponding to the loss of the ethoxy radical (•OCH₂CH₃, mass 45), leading to an acylium ion [M - 45]⁺.

Loss of the ethyl group from the ester: Cleavage of the ethyl group from the ester would result in a fragment corresponding to [M - 29]⁺.

Cleavage of the acetate side chain: The bond between the pyrazole ring and the methylene (B1212753) group of the acetate side chain could break, leading to a charged pyrazole fragment.

Fragmentation of the pyrazole ring: At higher energies, the pyrazole ring itself can fragment, though this is generally less common than the loss of substituents.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate has not been reported in the reviewed literature, data from closely related compounds provides a strong indication of its expected solid-state characteristics.

For example, the crystal structure of "Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate" has been determined, revealing a triclinic crystal system nih.govresearchgate.net. Another related compound, "Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate", crystallizes in the orthorhombic system nih.gov. "Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate" is reported to have a triclinic crystal structure researchgate.net.

Based on these analogs, it can be inferred that Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, if crystallized, would likely exhibit a monoclinic or triclinic crystal system, which are common for such organic molecules. The X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole ring and the conformation of the ethyl acetate side chain. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice.

Table 1: Representative Crystallographic Data for Analogous Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate | Triclinic | P-1 | 7.4267 | 11.0511 | 11.7139 | 106.721 | 97.898 | 106.796 | nih.govresearchgate.net |

| Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate | Orthorhombic | Pbca | 11.6158 | 15.9119 | 19.302 | 90 | 90 | 90 | nih.gov |

Elemental Composition Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared to the theoretically calculated percentages based on the compound's molecular formula. For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, with the formula C₉H₁₄N₂O₂, the theoretical elemental composition is:

Carbon (C): 59.32%

Hydrogen (H): 7.74%

Nitrogen (N): 15.37%

In practice, a small sample of the purified compound is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the elemental percentages. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity and the correct molecular formula of the synthesized compound. This technique is routinely used in the characterization of novel compounds, as seen in the synthesis of various pyrazole derivatives where elemental analysis is a standard final characterization step nih.goviucr.orgnih.gov.

Table 2: Theoretical Elemental Composition of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.32% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.74% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.37% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.56% |

| Total | | | | 182.223 | 100.00% |

In-depth Computational and Theoretical Analysis of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate. While extensive research, including sophisticated computational modeling, has been conducted on various pyrazole derivatives, specific data pertaining to the quantum chemical properties, reactivity, and reaction mechanisms of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is not present in the surveyed public domain.

Computational chemistry is a critical tool in modern chemical research, providing deep insights into molecular structure and behavior. Techniques like Density Functional Theory (DFT) are routinely used to perform these investigations. For many related pyrazole compounds, DFT studies have been successfully applied to optimize molecular geometry, analyze electronic structures, and predict spectroscopic characteristics. bohrium.comiucr.orgresearchgate.net However, such specific analyses for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate are not documented in the available literature.

Further, detailed explorations using Frontier Molecular Orbital (FMO) theory to understand the reactivity and kinetic stability of various pyrazole structures are common. iucr.orgresearchgate.net These studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's behavior in chemical reactions. Similarly, the computational prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard practice to complement experimental data. researchgate.netias.ac.in Despite the prevalence of these methods, their application to Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate has not been specifically reported.

In the realm of reaction dynamics, computational modeling is invaluable for elucidating complex chemical transformations. This often involves the characterization of transition states, the mapping of reaction pathways, and the calculation of energy profiles to understand the kinetics of a reaction. ias.ac.in While the synthesis of pyrazole acetates and related compounds has been described, detailed mechanistic studies at a computational level for transformations involving Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate are absent from the reviewed literature. nih.gov

Computational and Theoretical Investigations of Ethyl 1 Ethyl 1h Pyrazol 5 Yl Acetate

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a sophisticated computational approach to correlate the structural features of a molecule with its macroscopic properties. For novel compounds such as Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, where extensive experimental data may be limited, QSPR modeling offers a valuable predictive tool. These studies are instrumental in the early stages of chemical research and development, providing insights that can guide synthesis and application efforts.

The foundation of QSPR lies in the principle that the chemical and physical properties of a compound are intrinsically linked to its molecular structure. By quantifying various aspects of a molecule's structure through numerical values known as molecular descriptors, it is possible to build mathematical models that predict its behavior. While specific QSPR studies dedicated exclusively to Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate are not extensively found in publicly available literature, the methodologies are well-established for pyrazole (B372694) derivatives. nih.govfrontiersin.org These studies typically employ a range of computational techniques, with Density Functional Theory (DFT) being a prominent method for calculating the necessary molecular descriptors with a high degree of accuracy. aip.orgnih.gov

Elucidating Relationships between Molecular Structure and Chemical Properties

The initial step in a QSPR study of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate involves the calculation of a wide array of molecular descriptors. These descriptors are categorized based on the dimension of the molecular representation they are derived from and can include:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban's J index. These descriptors are related to properties such as boiling point, viscosity, and surface tension.

Geometrical (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape. Examples include the molecular volume, surface area, and moments of inertia.

Electronic Descriptors: These are derived from the electronic structure of the molecule and are crucial for understanding its chemical behavior. They include properties like dipole moment, polarizability, and partial atomic charges. Computational methods like DFT are essential for obtaining these descriptors. eurasianjournals.com

Quantum-Chemical Descriptors: This class of descriptors, also obtained from quantum mechanical calculations, provides deep insights into molecular reactivity and stability. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP). aip.orgresearchgate.net

Once a comprehensive set of descriptors is calculated for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are employed to build a QSPR model. This model establishes a mathematical relationship between a select set of descriptors and a specific chemical property.

For instance, a hypothetical QSPR model for predicting the aqueous solubility of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate might take the form of a linear equation involving descriptors related to polarity, size, and hydrogen bonding capacity. The development of such models allows for the rapid estimation of properties that might be time-consuming or costly to determine experimentally.

To illustrate the potential relationships, the following interactive data table presents a hypothetical set of calculated molecular descriptors for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate and their correlation with key physicochemical properties.

Table 1: Illustrative QSPR Data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

| Molecular Descriptor | Descriptor Type | Hypothetical Value | Correlated Property | Relationship Trend |

| Molecular Weight | Constitutional | 182.22 g/mol | Boiling Point | Increases with MW |

| LogP | Partition Coefficient | 1.85 | Aqueous Solubility | Decreases with increasing LogP |

| Molecular Volume | Geometrical | 165.4 ų | Molar Refractivity | Increases with volume |

| Dipole Moment | Electronic | 3.2 D | Polarity | Higher value indicates higher polarity |

| Polarizability | Electronic | 19.8 x 10⁻²⁴ cm³ | van der Waals interactions | Stronger interactions with higher polarizability |

| Hydrogen Bond Acceptors | Topological | 4 | Solubility in protic solvents | Increases with number of acceptors |

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the principles of QSPR. It is based on general trends observed for similar organic molecules and does not represent experimentally verified or rigorously calculated values for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate.

Predicting Chemical Reactivity and Stability Profiles

Beyond physicochemical properties, QSPR and computational chemistry offer powerful tools for predicting the chemical reactivity and stability of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate. These predictions are invaluable for understanding how the molecule will behave in different chemical environments, its susceptibility to degradation, and its potential for participating in various reactions.

Key quantum-chemical descriptors are central to these predictions:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, making it a good indicator of its nucleophilicity. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons, indicating its electrophilicity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. aip.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group are expected to be regions of negative potential.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies. researchgate.net Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive.

Fukui Functions: These functions provide more detailed, atom-specific information about reactivity, indicating which atoms within the molecule are most likely to be involved in nucleophilic, electrophilic, or radical attacks.

By analyzing these descriptors, it is possible to construct a detailed reactivity and stability profile for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate. For example, the MEP can identify the most probable sites for protonation or interaction with other charged species. The HOMO-LUMO gap can provide an estimate of its kinetic stability.

The following interactive data table provides hypothetical predicted reactivity and stability data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate, based on the principles of computational chemistry.

Table 2: Illustrative Predicted Reactivity and Stability Data for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate

| Parameter | Predicted Value | Implication |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability |

| LUMO Energy | -0.8 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Good kinetic stability |

| Chemical Hardness | 2.85 eV | Relatively stable, moderately reactive |

| Electronegativity | 3.65 eV | Overall electronic character |

| Most Negative MEP | -45 kcal/mol (on N2 of pyrazole) | Primary site for electrophilic attack |

| Most Positive MEP | +25 kcal/mol (on hydrogens of ethyl groups) | Potential sites for nucleophilic interaction |

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the principles of reactivity and stability prediction through computational methods. It is based on general trends observed for pyrazole derivatives and does not represent experimentally verified or rigorously calculated values for Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate.

Synthetic Applications and Role As a Chemical Synthon

A Building Block for the Synthesis of Novel Pyrazole (B372694) Derivatives

The inherent reactivity of the pyrazole core and the ester functionality of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate allow for its extensive use in creating new pyrazole-containing molecules with diverse properties and applications.

The scaffold of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate serves as an ideal starting point for the synthesis of intricate multi-heterocyclic systems. These systems, which incorporate the pyrazole ring alongside other heterocyclic structures like oxadiazoles (B1248032) and thiadiazoles, are of significant interest due to their potential biological activities.

For instance, the ester group can be converted into a hydrazide, which is a key intermediate for constructing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. The general synthetic approach involves the reaction of the pyrazole-based hydrazide with various reagents. For the synthesis of thiadiazoles, this can involve reactions with thiosemicarbazide (B42300) followed by cyclization, or reactions with carbon disulfide in the presence of a base. These reactions lead to the formation of fused or linked pyrazole-thiadiazole systems. nih.govresearchgate.netbohrium.comosi.lvacs.org The resulting complex molecules are then often evaluated for their potential pharmacological applications.

A variety of pyrazole-based 1,3,4-thiadiazole derivatives have been synthesized and investigated for their biological properties. nih.govacs.org The synthetic strategies often involve the conversion of a pyrazole carboxylic acid or its ester derivative into a key intermediate that can be cyclized to form the thiadiazole ring. researchgate.netbohrium.comosi.lv

Here is an illustrative data table of synthesized pyrazole-thiadiazole compounds and their reported findings:

| Compound ID | Starting Pyrazole Moiety | Synthetic Variation | Key Finding | Reference |

| 6a | 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Reaction with 2-((5-(ethylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride | Yield: 81% | acs.org |

| 6b | 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Reaction with 2-((5-(propylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride | Yield: 72% | acs.org |

| 6d | 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Reaction with 2-((5-(allylamino)-1,3,4-thiadiazol-2-yl)thio)acetyl chloride | Yield: 82% | acs.org |

The ethyl acetate (B1210297) side chain of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups. This derivatization is crucial for fine-tuning the chemical and physical properties of the resulting molecules.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, nitriles, or other functional groups through standard organic chemistry transformations. bldpharm.com Furthermore, the active methylene (B1212753) group adjacent to the ester can be utilized for various C-C bond-forming reactions, further expanding the molecular diversity that can be achieved from this starting material. These derivatization strategies are instrumental in creating libraries of novel pyrazole compounds for screening in drug discovery and other applications. nih.govnih.gov

The versatility of pyrazole derivatization is highlighted by the synthesis of various compounds with potential anti-inflammatory and analgesic activities. nih.govnih.gov

Below is a table showcasing examples of derivatized pyrazole compounds:

| Starting Material | Reagent | Resulting Derivative | Potential Application | Reference |

| Diethyl oxalate (B1200264) and Acetophenone derivatives | Hydrazine (B178648) hydrate (B1144303) | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Anti-inflammatory agents | nih.gov |

| Ethyl 1-methyl-5-amino-1H-pyrazole-4-carboxylate | Substituted 2-aminobenzoic acids | Ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates | Analgesic and anti-inflammatory activities | nih.gov |

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrazole ring in Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate and its derivatives can act as excellent donor atoms for coordinating with metal ions. This property is harnessed in the field of coordination chemistry for the design of specialized ligands.

By introducing additional coordinating functional groups onto the pyrazole scaffold, it is possible to create multidentate ligands that can form stable chelate complexes with various metal ions. For example, the hydrolysis of the ester to a carboxylic acid and subsequent amidation with a molecule containing other donor atoms (like another N-heterocycle or an amino group) can yield ligands capable of binding metal ions in a pincer-like fashion. These chelating agents are important in areas such as analytical chemistry for metal ion detection and in sequestration applications.

Pyrazole-containing ligands have found significant use in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of the pyrazole ring can be tuned by the substituents, which in turn influences the catalytic activity of the metal center. Derivatives of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate can be transformed into phosphine-pyrazole or N-heterocyclic carbene (NHC)-pyrazole ligands. These ligands can stabilize palladium catalysts, enhancing their efficiency and selectivity in reactions such as Suzuki, Heck, and Sonogashira couplings. These catalytic systems are fundamental tools in modern organic synthesis for the construction of complex organic molecules.

Research has shown that palladium-catalyzed carbonylation can be used to synthesize methyl pyrazolo[1,5-a]pyrazine-4-carboxylates, which can then be converted to other derivatives. bohrium.com

Precursor in Materials Science

The rigid and planar structure of the pyrazole ring, combined with the potential for introducing various functional groups, makes Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate an interesting precursor for the synthesis of novel organic materials. By polymerizing or incorporating this pyrazole derivative into larger macromolecular structures, materials with specific electronic, optical, or thermal properties can be engineered. For example, pyrazole-containing polymers may exhibit interesting fluorescence or be investigated for their potential use in organic light-emitting diodes (OLEDs) or as components in sensor technologies. The ability to tailor the side chains provides a mechanism to control the solubility, processability, and intermolecular interactions of the resulting materials. While this area of application is still emerging, the foundational properties of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate suggest a promising future in the development of advanced functional materials.

Role in the Synthesis of Dyes and Pigments

The pyrazole nucleus is a fundamental component in a significant number of commercial dyes and pigments. primachemicals.com Pyrazole-based azo dyes are particularly prevalent and are known for their bright colors and good tinctorial strength, often outperforming aniline-derived counterparts. mdpi.com These dyes are synthesized through the diazotization of an amino-substituted pyrazole, followed by a coupling reaction with a suitable coupling component. mdpi.comnih.govresearchgate.net Common precursors include aminopyrazoles and pyrazolones. primachemicals.commdpi.comresearchgate.netresearchgate.net

While there is no specific literature detailing the use of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate as a direct precursor in dye synthesis, its core pyrazole structure is a key feature in many dyestuffs. The ethyl acetate group could potentially be hydrolyzed to the corresponding carboxylic acid, which might serve as a site for further functionalization or to influence the solubility and lightfastness properties of a potential dye molecule.

The general approach to forming pyrazole-based azo dyes involves the reaction of a diazotized pyrazole with a coupling agent. For instance, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is used as a diazotization component, which then reacts with active methylene compounds to produce a range of azo dyes. nih.gov This highlights that the presence of an ethyl ester on the pyrazole ring is compatible with the conditions of azo dye synthesis.

Below is a table of representative pyrazole-based dye precursors and the resulting dye classes, illustrating the versatility of the pyrazole scaffold in colorant chemistry.

| Pyrazole Precursor | Resulting Dye Class | Application |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | Disazo Dyes | Not specified |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Azo Dyes | Light color paints |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one | Azo Dyes | Not specified |

| Polyfunctionally substituted pyrazoles | Azo Dyes | Dyeing of synthetic and modified cellulose (B213188) fibers |

Potential in Photoactive Materials (e.g., photochromism)

The application of pyrazole derivatives extends to the field of materials science, where their photophysical properties are of interest. mdpi.com Azo compounds containing a pyrazole moiety have been investigated for nonlinear optical applications. mdpi.com The extended π-conjugation in such molecules can lead to interesting electronic and photophysical behaviors.

There is currently no specific research available on the use of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate in the development of photoactive materials or its potential to exhibit photochromism. Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. For a molecule to be a candidate for photochromism, it typically needs to possess a moiety that can undergo a reversible photochemical reaction, such as a spiropyran or azobenzene (B91143) unit.

While Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate itself is not photochromic, it could potentially serve as a synthon for more complex photoactive molecules. For example, the ethyl acetate group could be modified to introduce a photo-responsive unit. However, without experimental data, its potential in this area remains speculative. The broader class of pyrazole-containing compounds continues to be an area of active research for various applications, including those that leverage their electronic and photophysical properties. mdpi.com

Future Perspectives in the Research of Ethyl 1 Ethyl 1h Pyrazol 5 Yl Acetate

Development of Greener and More Efficient Synthetic Routes

Traditional synthetic methods for pyrazoles often involve harsh reaction conditions, the use of toxic and volatile organic solvents, high temperatures, and long reaction times, which contribute to significant energy consumption and waste generation. mdpi.comresearchgate.net The future of synthesizing Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate will prioritize the principles of green chemistry, aiming to develop methodologies that are not only efficient but also environmentally benign and economically viable. researchgate.netdntb.gov.ua

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. sci-hub.se Its application would offer a rapid and energy-efficient route to the target compound.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, promoting mass transfer and accelerating reaction rates under milder conditions. This can be particularly effective for heterogeneous reactions. ias.ac.in

Solvent-Free and Aqueous Media Reactions: Eliminating organic solvents is a primary goal of green chemistry. Future syntheses will explore solid-state reactions (grinding) or the use of water as a universal, non-toxic solvent. researchgate.net

Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and easier scalability. mdpi.com Implementing a flow process for the synthesis of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate could lead to a highly efficient and automated production method. mdpi.com

Novel Catalytic Systems: Research will likely focus on developing and employing heterogeneous, recyclable catalysts, such as magnetic nanoparticles, to simplify product purification and reduce waste. oiccpress.com

Table 1: Future Green Synthetic Methodologies

| Methodology | Anticipated Advantage | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. | sci-hub.se |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. | mdpi.com |

| Aqueous Media Synthesis | Elimination of toxic organic solvents, cost-effective, environmentally friendly. | researchgate.net |

| Recyclable Catalysts | Reduced waste, simplified purification, lower cost. | oiccpress.com |

Exploration of Undiscovered Reactivity and Transformation Pathways

While the pyrazole (B372694) ring is a well-studied aromatic heterocycle, the specific reactivity profile of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate offers avenues for new discoveries. mdpi.com Future research will focus on leveraging the existing functional groups—the ester, the N-ethyl group, and the pyrazole core—to uncover novel chemical transformations.

Potential areas for exploration include:

Functionalization of the Pyrazole Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions at the C3 and C4 positions of the pyrazole ring to introduce new functionalities.

Transformations of the Acetate (B1210297) Moiety: Using the ester group as a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to an alcohol, thereby creating a new suite of derivatives.

Novel Cyclization Reactions: Designing and executing intramolecular reactions that involve the acetate side chain and a substituent introduced elsewhere on the pyrazole ring to construct novel fused heterocyclic systems.

Cross-Coupling Reactions: Utilizing the pyrazole as a platform for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after strategic halogenation of the ring, allowing for the construction of complex molecular architectures. mdpi.com

Table 2: Exploration of Novel Reactivity

| Reaction Class | Potential Outcome | Reference |

|---|---|---|

| Post-Synthetic Functionalization | Introduction of diverse chemical groups at various positions. | mdpi.com |

| Side-Chain Transformation | Conversion of the ethyl acetate group into other functional moieties (acids, amides, alcohols). | nih.gov |

| Intramolecular Cyclization | Formation of new polycyclic compounds based on the pyrazole scaffold. | mdpi.com |

| Catalytic Cross-Coupling | Synthesis of complex bi-aryl or multi-substituted pyrazole structures. | mdpi.com |

Advanced In Silico Approaches for De Novo Design and Property Prediction

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. ijpbs.com Future research on Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate and its derivatives will heavily integrate in silico methods to predict properties and guide synthetic efforts, minimizing trial-and-error experimentation. nih.govnih.gov

Key computational strategies will include:

Molecular Docking: To predict the binding affinity and interaction modes of novel derivatives with biological targets (e.g., enzymes, receptors), guiding the design of new potential therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their biological activity or physical properties, enabling the prediction of potency for newly designed compounds.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of virtual compounds. elsevier.comresearchgate.net This allows for the early-stage filtering of candidates with poor pharmacokinetic or toxicity profiles, saving significant resources.

De Novo Design: Employing algorithms to design entirely new molecules based on the Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate scaffold that are optimized for binding to a specific target or possessing desired physicochemical properties. nih.gov

Table 3: In Silico Research Strategies

| Computational Method | Objective | Reference |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities to biological targets. | ijpbs.comnih.gov |

| QSAR | Correlate chemical structure with activity/properties. | elsevier.com |

| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles of virtual compounds. | researchgate.net |

| De Novo Design | Generate novel molecular structures with optimized properties. | nih.gov |

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid, parallel execution of hundreds or even thousands of experiments on a microscale. youtube.comnih.gov The future of research on Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate will involve the integration of HTE and automation to accelerate both synthesis optimization and the discovery of new applications.

This integration will manifest in several ways:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide array of catalysts, solvents, bases, and temperature conditions in a single run, quickly identifying the optimal conditions for synthesizing the target compound or its derivatives. youtube.com

Library Synthesis: Automated HTE can be employed to synthesize large libraries of analogs of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate by varying substituents around the pyrazole core. acs.org These libraries are invaluable for screening for biological activity or novel material properties.

Discovery of New Reactions: By combining various reagents and catalysts in a high-throughput format, researchers can screen for previously unknown transformations involving the pyrazole scaffold. youtube.com

Self-Driving Laboratories: The ultimate integration involves combining automated synthesis robots with analytical tools and machine learning algorithms. youtube.com Such a system could autonomously design, execute, and analyze experiments to achieve a predefined goal, such as maximizing the yield of a reaction or discovering a molecule with a specific property.

Table 4: High-Throughput and Automation Applications

| Application | Key Advantage | Reference |

|---|---|---|

| Reaction Optimization | Rapid identification of ideal synthetic conditions with minimal material usage. | youtube.com |

| Parallel Library Synthesis | Fast generation of diverse compound collections for screening purposes. | acs.org |

| New Reactivity Discovery | Accelerated exploration of chemical space to find novel transformations. | nih.gov |

| Automated "Self-Driving" Labs | Autonomous experimental design, execution, and analysis for goal-oriented research. | youtube.com |

Expanding Applications in Emerging Fields of Chemical Research

The inherent chemical and biological versatility of the pyrazole nucleus suggests that Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate could find applications in a variety of established and emerging fields. mdpi.comnih.gov Future research will systematically explore these possibilities.

Promising areas for application include:

Medicinal Chemistry: Beyond preliminary screenings, focused efforts will be made to evaluate derivatives for specific activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, guided by in silico predictions. nih.gov

Agrochemicals: The pyrazole core is present in numerous commercial pesticides and herbicides. ias.ac.in Systematic screening of Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate and its analogs for fungicidal, insecticidal, and herbicidal properties is a logical next step.